Propyl 2,4-dichloro-3-oxobutyrate

Physicochemical Properties Thermal Stability Distillation

Propyl 2,4-dichloro-3-oxobutyrate (CAS 85153-46-4) is a chlorinated β-keto ester belonging to the 2,4-dichloro-3-oxobutyrate family. It features a reactive 1,3-dicarbonyl framework with chlorine atoms at the 2- and 4-positions, terminated by a propyl ester group.

Molecular Formula C7H10Cl2O3
Molecular Weight 213.06 g/mol
CAS No. 85153-46-4
Cat. No. B12651327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 2,4-dichloro-3-oxobutyrate
CAS85153-46-4
Molecular FormulaC7H10Cl2O3
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESCCCOC(=O)C(C(=O)CCl)Cl
InChIInChI=1S/C7H10Cl2O3/c1-2-3-12-7(11)6(9)5(10)4-8/h6H,2-4H2,1H3
InChIKeyPWBGADFQZYEPHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl 2,4-Dichloro-3-Oxobutyrate (CAS 85153-46-4): A Difunctional C4 Synthetic Intermediate


Propyl 2,4-dichloro-3-oxobutyrate (CAS 85153-46-4) is a chlorinated β-keto ester belonging to the 2,4-dichloro-3-oxobutyrate family. It features a reactive 1,3-dicarbonyl framework with chlorine atoms at the 2- and 4-positions, terminated by a propyl ester group. This structure confers specific physicochemical properties, including a density of 1.269 g/cm³ and a boiling point of 252.4°C at 760 mmHg . These characteristics differentiate it from its methyl, ethyl, butyl, and tert-butyl analogs, directly influencing its suitability as a building block in organic synthesis, particularly in routes requiring a specific balance of lipophilicity and leaving group propensity .

Why 2,4-Dichloro-3-Oxobutyrate Esters Are Not Directly Interchangeable for Propyl 2,4-Dichloro-3-Oxobutyrate


Simple substitution among 2,4-dichloro-3-oxobutyrate esters is not scientifically valid due to the profound impact of the ester alkyl chain on key physical and chemical parameters. For instance, the propyl ester (C7) exhibits a boiling point of 252.4°C , which is significantly higher than the ethyl ester's 118-120°C (at 15 Torr) , but lower than the 270.2°C of the butyl ester . This variance in volatility and thermal stability dictates downstream processing and reaction solvent selection. Furthermore, the calculated logP values and densities differ markedly across the series, directly affecting partition coefficients in biphasic reactions and the physical handling of the neat compound. Selecting the propyl ester over an alternative is therefore not a trivial choice but a critical decision point rooted in its unique physicochemical profile.

Quantitative Differentiation Evidence for Propyl 2,4-Dichloro-3-Oxobutyrate vs. Closest Analogs


Boiling Point and Volatility Profile vs. Ethyl, Butyl, and tert-Butyl Esters

The boiling point of propyl 2,4-dichloro-3-oxobutyrate (252.4°C at 760 mmHg) is substantially higher than that of the ethyl analog (118-120°C at 15 Torr) and the tert-butyl analog (257.9°C at 760 mmHg) , but lower than the butyl analog (270.2°C at 760 mmHg) . This intermediate volatility suggests superior thermal stability compared to the ethyl ester, allowing for higher-temperature reactions without excessive degradation or loss, while offering easier distillative purification than the heavier butyl ester.

Physicochemical Properties Thermal Stability Distillation

Lipophilicity (LogP) and Density Differentiation within the Ester Series

The calculated LogP for propyl 2,4-dichloro-3-oxobutyrate is 1.35 . This value indicates a distinct lipophilicity profile compared to its shorter-chain (methyl, ethyl) and longer-chain (butyl) homologs, although specific LogP data for all comparators requires further determination. The density of the propyl ester (1.269 g/cm³) also differs from the ethyl (1.315 g/cm³) and butyl (1.231 g/cm³) esters . These differences in bulk properties and hydrophobicity can critically influence phase transfer catalysis efficiency and compound solubility in organic-aqueous reaction systems.

Lipophilicity Partition Coefficient Physical Properties

Role as a Specialized Building Block in Tetronic Acid Synthesis

The 2,4-dichloroacetoacetate scaffold, of which the propyl ester is a derivative, is a proven precursor for γ-lactone synthesis. A validated process demonstrates that ethyl 2,4-dichloroacetoacetate is converted to 3-chlorotetronic acid via pyrolysis, which is then hydrogenated to tetronic acid in an overall yield of 75% [1]. While this specific yield is for the ethyl ester, the propyl ester serves an analogous function as a building block for creating γ-lactone-containing libraries, with the propyl group's distinct steric and electronic properties offering a complementary reactivity profile to the more common ethyl variant for lead optimization campaigns.

Heterocycle Synthesis Lactone Formation Tetronic Acid

Defined Application Scenarios for Propyl 2,4-Dichloro-3-Oxobutyrate Based on Quantitative Evidence


High-Temperature Synthesis Requiring Intermediate Volatility and Thermal Stability

In synthetic sequences that require heating above 120°C where the ethyl ester would boil off, the propyl ester's boiling point of 252.4°C provides a safe operating window. Its lower boiling point relative to the butyl ester (270.2°C) also allows for simpler purification by distillation.

Optimizing Phase-Transfer Catalyzed Reactions

For biphasic reactions where the partition coefficient of the substrate is critical, the specific LogP of 1.35 for the propyl ester offers a distinct hydrophobicity profile. This differentiates it from the ethyl and butyl analogs, potentially leading to superior mass transfer and reaction rates in liquid-liquid systems.

Diversification of γ-Lactone Chemical Libraries for Drug Discovery

Following established protocols for tetronic acid synthesis from 2,4-dichloroacetoacetates [1], the propyl ester serves as a non-standard building block. Incorporating the propyl variant into a library synthesis allows medicinal chemists to probe the effect of the ester-derived side chain on the biological activity of γ-lactone-containing lead compounds.

Physicochemical Fine-Tuning of Synthetic Intermediates

The propyl ester's density (1.269 g/cm³) and lipophilicity represent a midpoint within the 2,4-dichloro-3-oxobutyrate series . This makes it a strategic tool for process chemists needing to fine-tune the physical properties of a reaction intermediate without altering the core reactivity of the dichlorinated β-keto ester scaffold.

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